molecular formula C10H9N3O3 B14710446 N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 24469-08-7

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B14710446
CAS No.: 24469-08-7
M. Wt: 219.20 g/mol
InChI Key: HTVHAYDCSBBUGR-UHFFFAOYSA-N
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Description

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a chemical compound with a unique structure that includes an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(7-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, while reduction may produce N-(7-Amino-1,3-dihydro-1H-isoindol-4-yl)acetamide .

Scientific Research Applications

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit phosphodiesterase 4, resulting in increased levels of cyclic AMP and subsequent modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
  • N-(2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl)acetamide

Uniqueness

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

24469-08-7

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-(7-amino-1,3-dioxoisoindol-4-yl)acetamide

InChI

InChI=1S/C10H9N3O3/c1-4(14)12-6-3-2-5(11)7-8(6)10(16)13-9(7)15/h2-3H,11H2,1H3,(H,12,14)(H,13,15,16)

InChI Key

HTVHAYDCSBBUGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)N)C(=O)NC2=O

Origin of Product

United States

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